molecular formula C16H15NOS B7477853 N-(2-prop-2-enylsulfanylphenyl)benzamide

N-(2-prop-2-enylsulfanylphenyl)benzamide

Cat. No. B7477853
M. Wt: 269.4 g/mol
InChI Key: DSDHLULSFDYYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-prop-2-enylsulfanylphenyl)benzamide, also known as PAPB, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(2-prop-2-enylsulfanylphenyl)benzamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-prop-2-enylsulfanylphenyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which can help protect cells from damage. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-prop-2-enylsulfanylphenyl)benzamide in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-prop-2-enylsulfanylphenyl)benzamide. One area of interest is the development of this compound derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, such as cancer treatment and neuroprotection.
Conclusion
In conclusion, this compound is a compound that has shown promise in various fields, including cancer treatment and neuroprotection. Its high purity and yield, as well as its potential therapeutic applications, make it an attractive option for researchers. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(2-prop-2-enylsulfanylphenyl)benzamide involves the reaction of 2-prop-2-enylsulfanylphenylamine with benzoyl chloride. The resulting compound is then purified through recrystallization. This method has been widely used in the synthesis of this compound and has been shown to yield high purity and yield.

properties

IUPAC Name

N-(2-prop-2-enylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-12-19-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHLULSFDYYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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